5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile
Overview
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H2BrF4N and a molecular weight of 268.01 . It is a benzonitrile derivative .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile can be represented by the InChI code1S/C8H2BrF4N/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2H
. Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile include a molecular weight of 268.01, and it is a solid at room temperature .Scientific Research Applications
Organometallic Synthesis
5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile has been utilized in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, was selectively prepared from 1,3-bis(fluoromethyl)benzene and used in various synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Radiopharmaceutical Synthesis
This compound has been used in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging. For example, a study described the synthesis of [11C]SP203, a radioligand for imaging brain metabotropic glutamate 5 receptors, using a similar compound, 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile (Siméon et al., 2012).
Pharmaceutical Intermediate Synthesis
The compound has been used in synthesizing pharmaceutical intermediates. For instance, an efficient synthetic process for the scale-up production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile, a structurally similar compound, was developed, highlighting its role in pharmaceutical manufacturing (Li et al., 2009).
Synthesis of Androgen Receptor Antagonists
In the synthesis of androgen receptor antagonists like MDV3100, related compounds like 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile have been used, indicating the relevance of such compounds in the development of new pharmaceuticals (Li Zhi-yu, 2012).
properties
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF4N/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQOEVIMYAFFFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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